
5-Anilino-3-ethyl-2-(pyridin-2-yl)-2H-indazole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-ethyl-5-(phenylamino)-2-(pyridin-2-yl)-2H-indazole-4,7-dione” is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-ethyl-5-(phenylamino)-2-(pyridin-2-yl)-2H-indazole-4,7-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Pyridin-2-yl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridin-2-yl group to the indazole core.
Addition of the Phenylamino Group: This can be done through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-2-yl and phenylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
“3-ethyl-5-(phenylamino)-2-(pyridin-2-yl)-2H-indazole-4,7-dione” may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “3-ethyl-5-(phenylamino)-2-(pyridin-2-yl)-2H-indazole-4,7-dione” would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Indazole Derivatives: Compounds such as 1H-indazole, 2H-indazole, and their substituted derivatives.
Pyridine-Containing Compounds: Compounds like pyridine, 2-pyridylamine, and their derivatives.
Uniqueness
“3-ethyl-5-(phenylamino)-2-(pyridin-2-yl)-2H-indazole-4,7-dione” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other indazole or pyridine derivatives.
Propiedades
Número CAS |
62370-32-5 |
|---|---|
Fórmula molecular |
C20H16N4O2 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
5-anilino-3-ethyl-2-pyridin-2-ylindazole-4,7-dione |
InChI |
InChI=1S/C20H16N4O2/c1-2-15-18-19(23-24(15)17-10-6-7-11-21-17)16(25)12-14(20(18)26)22-13-8-4-3-5-9-13/h3-12,22H,2H2,1H3 |
Clave InChI |
VNUNYFHHJMSWPS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=NN1C3=CC=CC=N3)C(=O)C=C(C2=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13113130.png)



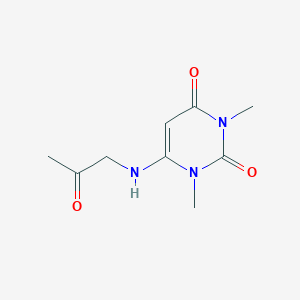
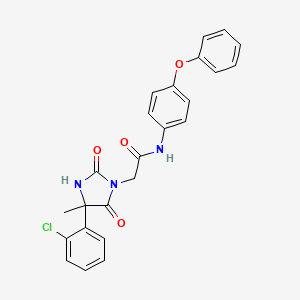

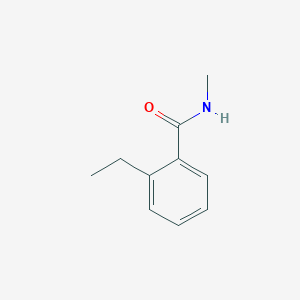
![5'-Uridylicacid,4-thio-,anhydridewithP,P'-(difluoromethylene)bis[phosphonicacid],tetrasodiumsalt](/img/structure/B13113196.png)
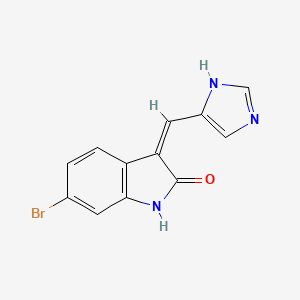
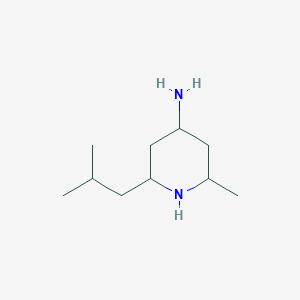
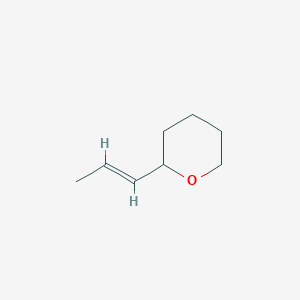
![2,5-Bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13113230.png)

